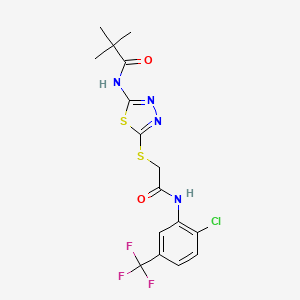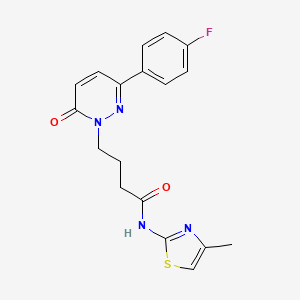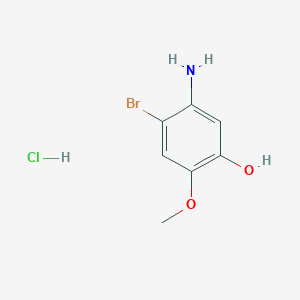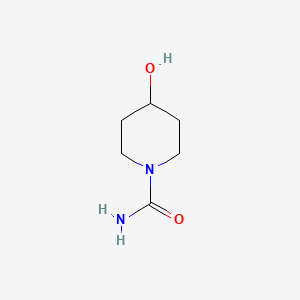![molecular formula C13H14F3NO2 B2707224 N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361655-56-1](/img/structure/B2707224.png)
N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFMPA is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.
Mechanism of Action
N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which is the natural ligand for the receptor. This results in a decrease in the inhibitory neurotransmitter activity, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide are primarily related to its antagonistic activity on GABA-A receptors. N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide has been shown to increase neuronal excitability in various brain regions, including the hippocampus, amygdala, and cortex. This has implications for the study of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide is its potency and specificity as a GABA-A receptor antagonist. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological processes. However, one of the limitations of N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide is its solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide. One area of interest is the role of GABA-A receptors in various neurological and psychiatric disorders. N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide could be used to study the effects of GABA-A receptor antagonism on these disorders and to develop new therapeutic strategies. Another area of interest is the development of more potent and selective GABA-A receptor antagonists, which could have even greater utility in scientific research. Finally, the use of N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide in combination with other drugs or experimental techniques could provide new insights into the complex mechanisms underlying brain function and dysfunction.
Synthesis Methods
N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized using a straightforward synthetic route. The synthesis starts with the reaction of 4-hydroxy-3-(trifluoromethyl)benzoic acid with propargyl bromide to produce 4-propargyloxy-3-(trifluoromethyl)benzoic acid. This intermediate is then reacted with propyl iodide to yield N-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide (N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide).
Scientific Research Applications
N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This makes N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide a valuable tool for studying the role of GABA-A receptors in various physiological and pathological processes.
properties
IUPAC Name |
N-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-4-12(18)17-9-5-6-11(19-8(2)3)10(7-9)13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHSBJVKPXYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)








![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)